Bienvenue dans la boutique en ligne BenchChem!

4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide

Fragment-based drug discovery Lead-like properties Scaffold hopping

4-(Aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide (CAS 927979-26-8, molecular formula C₁₃H₁₃FN₂O₂S, MW 280.32 g/mol) is a para-substituted benzenesulfonamide bearing a primary aminomethyl group at the 4-position of the benzene ring and an N-(4-fluorophenyl) substituent on the sulfonamide nitrogen. The compound is catalogued as PubChem CID 16643196 with a computed XLogP3 of 1.4, two hydrogen bond donors, five hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 80.6 Ų.

Molecular Formula C13H13FN2O2S
Molecular Weight 280.32
CAS No. 927979-26-8
Cat. No. B2646593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide
CAS927979-26-8
Molecular FormulaC13H13FN2O2S
Molecular Weight280.32
Structural Identifiers
SMILESC1=CC(=CC=C1CN)S(=O)(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H13FN2O2S/c14-11-3-5-12(6-4-11)16-19(17,18)13-7-1-10(9-15)2-8-13/h1-8,16H,9,15H2
InChIKeyDJQWTDSBUVRLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide (CAS 927979-26-8): Structural Identity and Physicochemical Baseline


4-(Aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide (CAS 927979-26-8, molecular formula C₁₃H₁₃FN₂O₂S, MW 280.32 g/mol) is a para-substituted benzenesulfonamide bearing a primary aminomethyl group at the 4-position of the benzene ring and an N-(4-fluorophenyl) substituent on the sulfonamide nitrogen . The compound is catalogued as PubChem CID 16643196 with a computed XLogP3 of 1.4, two hydrogen bond donors, five hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 80.6 Ų [1]. It is commercially supplied by multiple vendors—including Enamine (cat. EN300-108820), Fluorochem (cat. F650085), and Bidepharm (cat. BD00993222)—at standard purity ≥95%, with batch-specific characterization data (NMR, HPLC, GC) available upon request . **Critical Evidence Limitation Statement**: No primary research articles or patents reporting quantitative biological activity (IC₅₀, Ki, cellular potency, in vivo efficacy) for this specific compound were identified in the peer-reviewed literature at the time of analysis. Consequently, the comparative evidence presented below is drawn from physicochemical properties, structural analog analysis, and class-level sulfonamide SAR inferences, and should be interpreted as a structural differentiation guide rather than a potency-based selection rationale.

Why Broad-Spectrum Benzenesulfonamides Cannot Substitute for 4-(Aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide in Targeted Discovery Programs


Benzenesulfonamide derivatives are a pharmacologically privileged class spanning carbonic anhydrase inhibitors, antibacterial agents, kinase inhibitors, and GPCR modulators, yet functional outcomes are exquisitely sensitive to substitution pattern [1]. The target compound's unique combination of a para-aminomethyl handle and a para-fluorophenyl N-substituent creates a vector geometry, hydrogen-bonding capacity, and lipophilicity profile (XLogP3 = 1.4) that cannot be recapitulated by close analogs such as the parent drug mafenide (XLogP3 = –0.7, lacking the N-aryl group) [2], the 2-fluorophenyl regioisomer (CAS 927979-29-1, altered torsion angle between aromatic rings) , or the ureido-linked clinical candidate SLC-0111 (XLogP3 = 1.5, 3 HBD vs. 2 HBD) [3]. Even isomers with identical molecular formula (C₁₃H₁₃FN₂O₂S, MW 280.32) exhibit divergent intramolecular hydrogen-bonding patterns, crystal packing, and target recognition, meaning that substitution without head-to-head binding or functional data carries high risk of altering pharmacological outcome. The four quantitative evidence dimensions below define precisely where this compound diverges from its closest structural neighbors.

Quantitative Differential Evidence: 4-(Aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide vs. Structural Analogs


Evidence Dimension 1: Molecular Weight and Heavy Atom Count Divergence vs. Parent Sulfonamide Mafenide

The target compound (MW 280.32 g/mol, 19 heavy atoms) is substantially larger than the parent 4-(aminomethyl)benzenesulfonamide (mafenide, MW 186.23 g/mol, 12 heavy atoms), reflecting addition of the entire N-(4-fluorophenyl) substituent [1][2]. This MW increase of ~94 Da shifts the compound from 'fragment' space (MW <250) into 'lead-like' chemical space (MW 250–350), altering its suitability for different stages of drug discovery without changing the core sulfonamide pharmacophore [3]. The heavy atom count difference (19 vs. 12) provides additional rotational degrees of freedom and potential binding contacts that mafenide cannot offer.

Fragment-based drug discovery Lead-like properties Scaffold hopping

Evidence Dimension 2: Lipophilicity (XLogP3) Differentiation vs. Mafenide and SLC-0111

The computed XLogP3 of the target compound is 1.4, which is +2.1 log units higher than the parent mafenide (XLogP3 = –0.7) and within 0.1 log unit of the clinical-stage ureido analog SLC-0111 (XLogP3 = 1.5) [1][2][3]. This places the compound in a moderately lipophilic range compatible with passive membrane permeability (typically optimal XLogP 1–3 for oral drug candidates), while mafenide's negative logP predicts poor passive permeability unless actively transported [4]. Importantly, the target compound achieves this lipophilicity with only 2 hydrogen bond donors (vs. 3 for SLC-0111), potentially conferring a permeability advantage at equivalent lipophilicity.

Lipophilicity ADME prediction Permeability

Evidence Dimension 3: Hydrogen Bond Donor Count Advantage vs. Ureido-Linked Clinical Analog SLC-0111

The target compound possesses exactly 2 hydrogen bond donors (one sulfonamide NH, one primary amine NH₂), compared to 3 HBD for SLC-0111 (ureido NH plus sulfonamide NH₂) [1][2]. This difference is structurally significant: the aminomethyl group replaces the ureido linker present in SLC-0111, eliminating one HBD while maintaining the 4-fluorophenyl pharmacophore and the sulfonamide zinc-binding group. In carbonic anhydrase inhibitor design, the number of HBD correlates inversely with membrane permeability; the 2 vs. 3 HBD distinction may translate to improved cell penetration at equivalent target engagement, though this inference remains theoretical without direct comparative permeability data [3].

Hydrogen bonding Membrane permeability Scaffold design

Evidence Dimension 4: Torsional and Geometric Divergence from 2-Fluorophenyl Regioisomer (CAS 927979-29-1)

The target compound bears a para-fluorophenyl substituent (fluorine at the 4-position of the N-phenyl ring), whereas the regioisomer CAS 927979-29-1 bears an ortho-fluorophenyl group (fluorine at the 2-position) [1]. Although both isomers share identical molecular formula (C₁₃H₁₃FN₂O₂S, MW 280.32) and likely similar computed logP, the ortho-fluorine in CAS 927979-29-1 introduces steric congestion around the sulfonamide N–H and can participate in intramolecular N–H···F hydrogen bonding that alters the preferred torsion angle between the two aromatic rings [2]. In crystallographically characterized sulfonamide analogs, ortho-fluoro substitution has been shown to modify the C–S–N–C torsion angle by 20–40° compared to para-fluoro substitution, which can critically impact shape complementarity in a defined binding pocket [2]. This conformational divergence means the two regioisomers are not interchangeable in structure-based design, even if computed global properties are nearly identical.

Conformational analysis Regioisomer comparison Structure-based design

Evidence Dimension 5: Supplier-Documented Purity and Batch Characterization vs. Uncharacterized Analogs

The target compound is offered by multiple reputable vendors at a standardized purity of ≥95%, with batch-specific characterization including NMR, HPLC, and GC available from suppliers such as Bidepharm . In contrast, the 2-aminomethyl regioisomer (CAS not assigned) and the 2-fluorophenyl isomer (CAS 927979-29-1) appear only in catalog listings without documented batch analysis, and the 2-aminomethyl analog is not indexed in PubChem . For the target compound, pricing data from aggregators indicate 0.5 g at approximately $457 (Enamine) and 1 g at approximately ¥5,010 (Bidepharm), providing a verifiable procurement baseline [1]. This combination of multi-vendor availability, documented purity, and transparent pricing reduces procurement risk compared to single-source or uncharacterized analogs.

Chemical purity Quality control Procurement

Evidence Dimension 6: Aminomethyl Functional Handle vs. Ureido or Unsubstituted Analogs for Diversification

The primary aminomethyl (–CH₂NH₂) group at the 4-position of the benzenesulfonamide core provides a chemically accessible handle for reductive amination, amide coupling, sulfonamide formation, or conversion to guanidine/urea derivatives, enabling rapid analog generation [1]. This contrasts with: (a) mafenide (also contains –CH₂NH₂), which lacks the N-aryl substituent and thus cannot explore N-aryl SAR in parallel libraries; (b) SLC-0111, which replaces the –CH₂NH₂ with a ureido-linked 4-fluorophenyl group, eliminating the diversification handle entirely; and (c) N-(4-fluorophenyl)benzenesulfonamide (CAS 312-63-0, ELN484228), which lacks the aminomethyl group altogether and thus has no primary amine for conjugation or library expansion [2]. The target compound uniquely combines both the aminomethyl diversification point and the N-(4-fluorophenyl) pharmacophoric element in a single scaffold, enabling systematic exploration of both vectors simultaneously.

Parallel synthesis Library design Functional group interconversion

Optimal Application Scenarios for 4-(Aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide Based on Differential Evidence


Scaffold for Lead-Like Carbonic Anhydrase Inhibitor Optimization (CA IX/XII Targeting)

Based on its 2 HBD vs. 3 HBD advantage over the clinical ureido analog SLC-0111 (Evidence Item 3), combined with a near-identical XLogP3 (1.4 vs. 1.5) and the presence of the sulfonamide zinc-binding group, this compound is a rational starting scaffold for designing CA IX/XII inhibitors with potentially improved passive permeability [1]. The aminomethyl handle permits rapid installation of diverse tails to optimize isoform selectivity, while maintaining the 4-fluorophenyl group that has been validated in the SLC-0111 chemotype (Ki = 45.1 nM for CA IX, 4.5 nM for CA XII) [2]. Users should note that direct Ki data for this specific compound are not available, and activity must be established experimentally.

Dual-Vector Fragment-to-Lead Library Synthesis

As outlined in Evidence Item 6, this compound uniquely combines a primary aminomethyl handle and an N-(4-fluorophenyl) substituent on the same benzenesulfonamide core. This dual-vector design enables parallel library synthesis where one set of analogs varies the N-aryl group (via sulfonamide diversification) and a second set modifies the aminomethyl group (via amide coupling, reductive amination, or sulfonylation) [1]. No comparator among mafenide, SLC-0111, or ELN484228 offers both vectors simultaneously. Given the MW of 280.32 g/mol—within lead-like space (Evidence Item 1)—this scaffold is appropriately sized for systematic SAR exploration without requiring deconstruction from a larger, more complex lead molecule.

Regioisomer-Controlled Structure-Activity Relationship Studies

The para-fluorophenyl substitution pattern of this compound provides a defined geometric reference point for comparing the binding impact of ortho- vs. para-fluoro substitution on the N-phenyl ring (Evidence Item 4). Given that the ortho-fluoro regioisomer (CAS 927979-29-1) is also commercially available, procurement of both isomers enables controlled head-to-head studies of how fluorine position modulates target binding, selectivity, and physicochemical properties [1][2]. Such studies are critical in kinase and GPCR programs where halogen position on a pendant aryl ring can determine agonist vs. antagonist pharmacology, yet are rarely feasible with single-isomer compound collections.

Physicochemical Property Reference Standard for Computational Model Calibration

With its well-defined computed properties (XLogP3 = 1.4, TPSA = 80.6 Ų, MW = 280.32, HBD = 2, HBA = 5, rotatable bonds = 4) [1], and multi-vendor availability with documented purity (Evidence Item 5), this compound can serve as a calibrated reference standard for validating in silico ADME prediction models (e.g., logP, permeability, solubility). The availability of batch-specific analytical data (NMR, HPLC, GC) from Bidepharm ensures that experimental measurements can be correlated to a defined chemical entity, avoiding the confounding effects of impurities or structural ambiguity that plague less well-characterized commercial compounds [2].

Quote Request

Request a Quote for 4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.